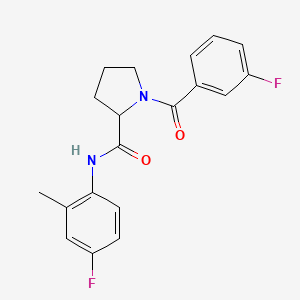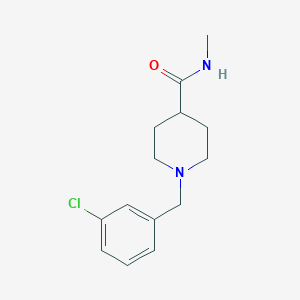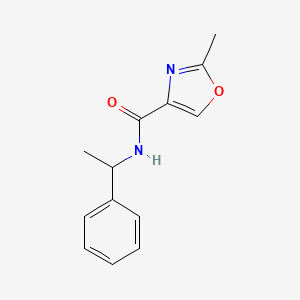![molecular formula C18H25N3O2 B6123822 5-[[benzyl(methyl)amino]methyl]-N-(3-methylbutan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6123822.png)
5-[[benzyl(methyl)amino]methyl]-N-(3-methylbutan-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[benzyl(methyl)amino]methyl]-N-(3-methylbutan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a benzyl group, and a carboxamide group
Preparation Methods
The synthesis of 5-[[benzyl(methyl)amino]methyl]-N-(3-methylbutan-2-yl)-1,2-oxazole-3-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxazole derivative with an appropriate amine under suitable conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
5-[[benzyl(methyl)amino]methyl]-N-(3-methylbutan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[[benzyl(methyl)amino]methyl]-N-(3-methylbutan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
5-[[benzyl(methyl)amino]methyl]-N-(3-methylbutan-2-yl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: Indole derivatives are known for their diverse biological activities and are used in various therapeutic applications. Compared to indole derivatives, the oxazole compound may have different pharmacokinetic and pharmacodynamic properties.
Benzimidazole Derivatives: Benzimidazole derivatives also exhibit a wide range of biological activities. The oxazole compound may offer unique advantages in terms of selectivity and potency.
Pyrazole Derivatives: Pyrazole derivatives are another class of compounds with significant biological activities. The oxazole compound may differ in its mechanism of action and target specificity.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-[[benzyl(methyl)amino]methyl]-N-(3-methylbutan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)14(3)19-18(22)17-10-16(23-20-17)12-21(4)11-15-8-6-5-7-9-15/h5-10,13-14H,11-12H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSLWPMOHQCXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1=NOC(=C1)CN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE](/img/structure/B6123745.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6123756.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)
![2-(methylthio)-4-(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)pyrimidine](/img/structure/B6123779.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine](/img/structure/B6123787.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)
![2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6123797.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6123798.png)
![2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol](/img/structure/B6123815.png)
![3-fluoro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide](/img/structure/B6123816.png)

